molecular formula C18H23N7O10 B1277473 2-(Bis(2-(2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethoxy)-2-oxoethyl)amino)acetic acid CAS No. 298688-51-4

2-(Bis(2-(2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethoxy)-2-oxoethyl)amino)acetic acid

Cat. No. B1277473
M. Wt: 497.4 g/mol
InChI Key: AWSWJRUMDBPELJ-UHFFFAOYSA-N
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Description

The compound , 2-(Bis(2-(2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethoxy)-2-oxoethyl)amino)acetic acid, is a complex molecule that appears to be a derivative of imidazole with potential applications in medicinal chemistry. The imidazole ring is a five-membered planar ring that is a common motif in many pharmaceuticals. The presence of nitro and methyl groups suggests that this compound could have interesting electronic properties and biological activity.

Synthesis Analysis

While the specific synthesis of the compound is not detailed in the provided papers, the synthesis of related compounds can offer insights. For instance, the synthesis of 2-nitroimidazole derivatives is described in the second paper, where 2-nitroimidazole is obtained through a diazotization-sandmeyer reaction and further reacted with 2-bromoethanol . This suggests that the synthesis of the compound might involve similar nitroimidazole chemistry, possibly with additional steps for the introduction of the acetic acid moiety and the bis(ethoxy) groups.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various analytical techniques. For example, the stereochemical structure of a thiadiazole derivative was unambiguously determined by X-ray crystallography . This implies that the molecular structure of the compound could also be elucidated using similar crystallographic methods to confirm the stereochemistry and the overall molecular conformation.

Chemical Reactions Analysis

The chemical reactions involving imidazole derivatives are diverse. The papers do not provide specific reactions for the compound , but the synthesis of related compounds involves condensation, cyclization, substitution, and esterification reactions . These reactions are fundamental in the construction of complex molecules like the one being analyzed and suggest that the compound could participate in similar chemical transformations.

Physical and Chemical Properties Analysis

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound 2-(Bis(2-(2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethoxy)-2-oxoethyl)amino)acetic acid and related imidazole derivatives have been synthesized and studied for their chemical properties. For instance, El’chaninov et al. (2017) explored the synthesis and properties of related imidazole compounds, highlighting their chemical reactions and structural characteristics (El’chaninov, Vlasova, & El’chaninov, 2017).

Supramolecular Assembly and Stability

  • Cheruzel et al. (2005) investigated the supramolecular assembly of imidazole derivatives, revealing how they form stable structures through pi-pi stacking and unique hydrogen bonding interactions (Cheruzel, Mashuta, & Buchanan, 2005).

Applications in Radiopharmaceuticals

  • Mukai et al. (2009) designed a Ga-DOTA-based bifunctional radiopharmaceutical incorporating an imidazole derivative, demonstrating its potential for in vivo imaging without reducing the complex's stability (Mukai et al., 2009).

Synthesis Techniques

  • Various synthesis techniques involving imidazole derivatives have been explored. For example, Shao-bin (2015) described the synthesis of an ethylenediaminetetraacetic acid derivative under microwave irradiation, showcasing advancements in synthesis methods (Yang Shao-bin, 2015).

Biological Activity and Applications

  • The biological activities of imidazole derivatives, including their potential antitumor properties, have been a focus of research. Iradyan et al. (2009) reviewed various imidazole derivatives, including their antitumor activities, highlighting the potential of these compounds in medical applications (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009).

properties

IUPAC Name

2-[bis[2-[2-(2-methyl-5-nitroimidazol-1-yl)ethoxy]-2-oxoethyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N7O10/c1-12-19-7-14(24(30)31)22(12)3-5-34-17(28)10-21(9-16(26)27)11-18(29)35-6-4-23-13(2)20-8-15(23)25(32)33/h7-8H,3-6,9-11H2,1-2H3,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWSWJRUMDBPELJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1CCOC(=O)CN(CC(=O)O)CC(=O)OCCN2C(=NC=C2[N+](=O)[O-])C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N7O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20432743
Record name 2-(Bis(2-(2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethoxy)-2-oxoethyl)amino)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20432743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

497.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Bis(2-(2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethoxy)-2-oxoethyl)amino)acetic acid

CAS RN

298688-51-4
Record name Glycididazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0298688514
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Bis(2-(2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethoxy)-2-oxoethyl)amino)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20432743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GLYCIDIDAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B2PT4D6Q3B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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